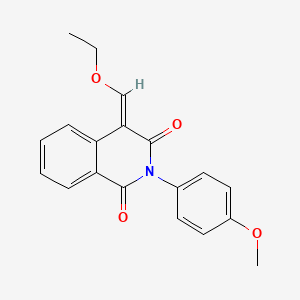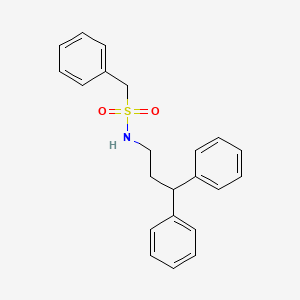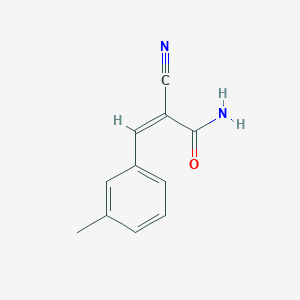![molecular formula C14H19N3O B7459761 N-[1-(2-bicyclo[2.2.1]heptanyl)ethyl]pyrazine-2-carboxamide](/img/structure/B7459761.png)
N-[1-(2-bicyclo[2.2.1]heptanyl)ethyl]pyrazine-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[1-(2-bicyclo[2.2.1]heptanyl)ethyl]pyrazine-2-carboxamide, also known as BH-1, is a small molecule inhibitor that has been studied for its potential therapeutic applications. BH-1 has been shown to inhibit the activity of the protein BRD4, which plays a key role in cancer cell growth and survival.
Wissenschaftliche Forschungsanwendungen
N-[1-(2-bicyclo[2.2.1]heptanyl)ethyl]pyrazine-2-carboxamide has been studied for its potential therapeutic applications in cancer treatment. BRD4 is a protein that is overexpressed in many types of cancer, and its inhibition by N-[1-(2-bicyclo[2.2.1]heptanyl)ethyl]pyrazine-2-carboxamide has been shown to reduce cancer cell growth and induce apoptosis. N-[1-(2-bicyclo[2.2.1]heptanyl)ethyl]pyrazine-2-carboxamide has also been studied for its potential use in treating inflammatory diseases, as BRD4 is involved in the regulation of inflammatory gene expression.
Wirkmechanismus
N-[1-(2-bicyclo[2.2.1]heptanyl)ethyl]pyrazine-2-carboxamide inhibits the activity of BRD4 by binding to its bromodomain, which is a protein domain that recognizes and binds to acetylated lysine residues on histones. BRD4 plays a key role in the regulation of gene expression, and its inhibition by N-[1-(2-bicyclo[2.2.1]heptanyl)ethyl]pyrazine-2-carboxamide leads to changes in the expression of genes involved in cell growth and survival.
Biochemical and Physiological Effects:
In addition to its effects on cancer cells, N-[1-(2-bicyclo[2.2.1]heptanyl)ethyl]pyrazine-2-carboxamide has been shown to have other biochemical and physiological effects. N-[1-(2-bicyclo[2.2.1]heptanyl)ethyl]pyrazine-2-carboxamide has been shown to increase the expression of genes involved in apoptosis and DNA damage response, and to decrease the expression of genes involved in cell cycle progression. N-[1-(2-bicyclo[2.2.1]heptanyl)ethyl]pyrazine-2-carboxamide has also been shown to inhibit the production of inflammatory cytokines, suggesting that it may have potential therapeutic applications in the treatment of inflammatory diseases.
Vorteile Und Einschränkungen Für Laborexperimente
N-[1-(2-bicyclo[2.2.1]heptanyl)ethyl]pyrazine-2-carboxamide has several advantages for lab experiments, including its high potency and specificity for BRD4 inhibition. However, N-[1-(2-bicyclo[2.2.1]heptanyl)ethyl]pyrazine-2-carboxamide has also been shown to have off-target effects on other proteins, which may limit its use in certain experiments. Additionally, N-[1-(2-bicyclo[2.2.1]heptanyl)ethyl]pyrazine-2-carboxamide has poor solubility in aqueous solutions, which may require the use of organic solvents for its administration in experiments.
Zukünftige Richtungen
Future research on N-[1-(2-bicyclo[2.2.1]heptanyl)ethyl]pyrazine-2-carboxamide may focus on several areas, including the optimization of its synthesis method for increased yield and purity, the development of more potent and specific inhibitors of BRD4, and the investigation of its potential therapeutic applications in other diseases beyond cancer and inflammation. Additionally, further studies may be needed to determine the long-term safety and efficacy of N-[1-(2-bicyclo[2.2.1]heptanyl)ethyl]pyrazine-2-carboxamide in preclinical and clinical settings.
Synthesemethoden
The synthesis of N-[1-(2-bicyclo[2.2.1]heptanyl)ethyl]pyrazine-2-carboxamide involves several steps, including the reaction of 2-bicyclo[2.2.1]heptanone with hydrazine hydrate to form 2-bicyclo[2.2.1]heptanylhydrazine. This intermediate is then reacted with 2-bromoethylamine hydrobromide to form the final product, N-[1-(2-bicyclo[2.2.1]heptanyl)ethyl]pyrazine-2-carboxamide. The synthesis of N-[1-(2-bicyclo[2.2.1]heptanyl)ethyl]pyrazine-2-carboxamide has been optimized for high yield and purity, and several variations of the synthesis method have been reported in the literature.
Eigenschaften
IUPAC Name |
N-[1-(2-bicyclo[2.2.1]heptanyl)ethyl]pyrazine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N3O/c1-9(12-7-10-2-3-11(12)6-10)17-14(18)13-8-15-4-5-16-13/h4-5,8-12H,2-3,6-7H2,1H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCXIIVXDGPMCTN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CC2CCC1C2)NC(=O)C3=NC=CN=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[1-(2-bicyclo[2.2.1]heptanyl)ethyl]pyrazine-2-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-[(3,5-dibromo-2-hydroxybenzyl)amino]-N-(1,3-thiazol-2-yl)benzenesulfonamide](/img/structure/B7459680.png)


![2,4,5-trichloro-N-[(4-methylphenyl)methyl]benzene-1-sulfonamide](/img/structure/B7459712.png)



![3-{[(3-bromophenyl)methyl]sulfanyl}-4,5-dimethyl-4H-[1,2,4]TRIAZOLE](/img/structure/B7459726.png)
![N-[3-(4-chloroanilino)quinoxalin-2-yl]-2,1,3-benzothiadiazole-4-sulfonamide](/img/structure/B7459728.png)


![N-[(E)-1-(1,3-benzodioxol-5-yl)ethylideneamino]-3-methylbenzamide](/img/structure/B7459760.png)
